molecular formula C21H24N4O4S B11682193 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11682193
M. Wt: 428.5 g/mol
InChI Key: GOVCRQMPNFYXOX-WSDLNYQXSA-N
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Description

This compound belongs to the benzimidazole-acetohydrazide class, characterized by a 1-ethyl-substituted benzimidazole core linked via a sulfanyl group to an acetohydrazide moiety. The hydrazide group is further functionalized with a (2,4,5-trimethoxyphenyl)methylidene substituent in the (E)-configuration. Such derivatives are synthesized via condensation of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide with aromatic aldehydes under reflux conditions . Benzimidazole derivatives are pharmacologically significant due to their structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors . The trimethoxyphenyl group in this compound enhances lipophilicity and may improve bioavailability compared to simpler aryl substituents .

Properties

Molecular Formula

C21H24N4O4S

Molecular Weight

428.5 g/mol

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H24N4O4S/c1-5-25-16-9-7-6-8-15(16)23-21(25)30-13-20(26)24-22-12-14-10-18(28-3)19(29-4)11-17(14)27-2/h6-12H,5,13H2,1-4H3,(H,24,26)/b22-12+

InChI Key

GOVCRQMPNFYXOX-WSDLNYQXSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C=C3OC)OC)OC

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C=C3OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method involves the reaction of 1-ethyl-1H-benzimidazole-2-thiol with 2,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with acetohydrazide under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

The table below highlights key structural differences and their implications:

Compound Name / ID (Reference) Benzimidazole Substituent Arylidene Substituent Key Physicochemical Properties
Target Compound 1-Ethyl 2,4,5-Trimethoxyphenyl High lipophilicity (logP ~3.2); improved metabolic stability due to methoxy groups
2-[(1-Benzyl-...)acetohydrazide 1-Benzyl 4-Biphenylyl Higher molecular weight (MW 465.5); increased steric hindrance reduces solubility
N′-(2,4-Dimethoxy...)acetohydrazide 2-(Propylthio) 2,4-Dimethoxyphenyl Moderate logP (~2.8); propylthio group enhances membrane permeability
2-[(1-Methyl-...)acetohydrazide 1-Methyl 3-Methyl-2-thienyl Lower logP (~2.5); thienyl group introduces π-π stacking potential
N′-[(E)-(3-Hydroxy...)acetohydrazide 1-Ethyl 3-Hydroxyphenyl Polar hydroxyl group improves aqueous solubility but reduces CNS penetration

Key Observations :

  • Ethyl vs. Benzyl/Methyl Groups : The 1-ethyl group in the target compound balances steric bulk and lipophilicity, whereas bulkier benzyl groups (e.g., ) may hinder binding to hydrophobic pockets in enzymes.
  • Methoxy vs. Hydroxy/Thienyl Groups : The 2,4,5-trimethoxyphenyl group in the target compound enhances lipid solubility and electron-donating effects, favoring interactions with aromatic residues in enzyme active sites . Hydroxyl groups (e.g., ) increase polarity but are prone to metabolic glucuronidation.
Anti-inflammatory Activity
  • Target Compound : Predicted to exhibit potent anti-inflammatory activity due to methoxy groups stabilizing interactions with COX-2, as seen in structurally related indole derivatives (e.g., IC₅₀ ~5 µM for COX-2 inhibition in ).
  • N′-(Phenylmethylidene) Analogues : Compounds with unsubstituted phenyl groups showed moderate activity (30–40% edema inhibition at 50 mg/kg), while methoxy-substituted derivatives (e.g., ) achieved 50–60% inhibition, aligning with the target compound’s design rationale.
Antioxidant and Gastroprotective Effects
  • 2-(Ethylsulfanyl)benzohydrazides : Analogues with nitro or chloro substituents demonstrated significant radical scavenging (EC₅₀ ~20 µM in DPPH assays). The target compound’s methoxy groups may similarly donate electrons, though direct data are lacking.

Computational and Docking Insights

  • Molecular Docking : The trimethoxyphenyl group in the target compound is predicted to form van der Waals contacts with COX-2’s hydrophobic pocket, similar to docking results for indole derivatives in .
  • SAR Trends : Methoxy groups at the 2,4,5-positions optimize steric and electronic complementarity, whereas 3-hydroxy or 4-nitro substituents (e.g., ) introduce unfavorable dipole moments.

Biological Activity

The compound 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide (CAS Number: 5963-48-4) is a benzimidazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, focusing on antimicrobial, anticancer, and other relevant biological activities.

Chemical Structure and Properties

  • Molecular Formula: C21H22N4O2S
  • Molecular Weight: 394.49 g/mol
  • Density: 1.24 g/cm³
  • Refractive Index: 1.637

The compound features a benzimidazole moiety linked to a trimethoxyphenyl group through an acetohydrazide linkage, which may contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to our target have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Compound Target Pathogen Minimum Inhibitory Concentration (MIC)
Benzimidazole DerivativeS. aureus (MRSA)< 1 µg/mL
Benzimidazole DerivativeE. coli3.9–7.8 µg/mL

The mechanism of action often involves the inhibition of essential bacterial enzymes or interference with cell division processes, making these compounds promising candidates for further development as antimicrobial agents .

Anticancer Activity

Benzimidazole derivatives have also been investigated for their anticancer properties. Research indicates that they may induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.

A study on related benzimidazole compounds reported significant cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)5.0
MCF-7 (Breast Cancer)7.5
A549 (Lung Cancer)6.0

These findings suggest that the structural features of benzimidazoles can be optimized to enhance their anticancer efficacy .

Other Biological Activities

In addition to antimicrobial and anticancer activities, benzimidazole derivatives have exhibited anti-inflammatory and antioxidant properties. These effects are attributed to their ability to scavenge free radicals and inhibit pro-inflammatory cytokines.

Case Studies

Several case studies have highlighted the potential of benzimidazole derivatives in clinical applications:

  • Case Study on Antimicrobial Efficacy : A recent clinical trial evaluated the effectiveness of a benzimidazole derivative in treating skin infections caused by resistant strains of bacteria. The results showed a significant reduction in infection rates compared to standard treatments.
  • Anticancer Trials : Preclinical studies involving animal models demonstrated that a similar compound significantly reduced tumor size in xenograft models of breast cancer, supporting its potential for further clinical development.

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